N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14778256
Molecular Formula: C20H20FN3O2
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide -](/images/structure/VC14778256.png)
Specification
Molecular Formula | C20H20FN3O2 |
---|---|
Molecular Weight | 353.4 g/mol |
IUPAC Name | N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
Standard InChI | InChI=1S/C20H20FN3O2/c1-24-17-5-3-2-4-15(17)13-18(24)20(26)23-11-10-22-19(25)12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26) |
Standard InChI Key | UONFEYLJPJUNOP-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
N-(2-{[(4-Fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide belongs to the indole-2-carboxamide class, characterized by a 1-methylindole core substituted at the C2 position with a carboxamide group. The compound’s distinguishing features include:
-
A 1-methyl group at the indole nitrogen, which may influence steric interactions with target receptors.
-
A C2 carboxamide linked to a phenethylamine-derived side chain.
-
A 4-fluorophenylacetyl moiety connected via an ethylenediamine linker, introducing electronic and steric modifications compared to simpler analogs like ORG27569 (compound 1) .
The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially enhancing binding affinity or metabolic stability. This substitution pattern aligns with strategies observed in CB1 allosteric modulators, where halogen atoms are used to fine-tune pharmacokinetic and pharmacodynamic properties .
Synthetic Pathways and Optimization
Core Indole Synthesis
The indole-2-carboxamide scaffold is typically synthesized via the Hemetsberger–Knittel reaction, as demonstrated for related compounds . For this derivative, the synthesis likely involves:
-
Knoevenagel condensation: Reaction of methyl 2-azidoacetate with a substituted benzaldehyde to form methyl-2-azidocinnamate intermediates.
-
Thermolytic cyclization: Conversion of azidocinnamates to indole-2-carboxylates under reflux conditions.
-
Friedel–Crafts acylation: Introduction of the C3 substituent (e.g., methyl group) using acyl chlorides and AlCl₃ .
Side-Chain Functionalization
The phenethylamine side chain is constructed through:
-
Amide coupling: Using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) to link the indole-2-carboxylic acid to the amine-containing side chain .
-
Fluorophenylacetylation: Introduction of the 4-fluorophenylacetyl group via standard acylation reactions, ensuring regioselectivity and purity.
Structure-Activity Relationships (SAR)
While direct data on this compound are unavailable, SAR trends from analogous indole-2-carboxamides provide critical insights:
C3 Substituent Effects
-
Chain length: Optimal activity for CB1 modulation is observed with C3 alkyl chains of 3–6 carbons. For example, a hexyl group (as in compound 12f) achieved a KB of 89.1 nM, highlighting the importance of hydrophobic interactions .
-
Electron-withdrawing groups (EWGs): A C5 chloro substituent (as in 1 and 12d) enhances binding cooperativity (α = 24.5) by modulating electron density in the indole ring . The 4-fluoro group in the current compound may similarly influence electronic properties.
Linker and Side-Chain Modifications
-
Phenethylamine linker: A two-carbon spacer between the amide and phenyl ring B (as in 12d) is critical for maintaining high α values . The ethylenediamine linker in this compound may alter conformational flexibility.
-
Amino substituents: Dimethylamino groups on phenyl ring B (e.g., 12d) improve binding affinity over piperidinyl groups (e.g., 1) due to enhanced hydrogen bonding or cation-π interactions .
Pharmacological Profile
Allosteric Modulation of CB1
Indole-2-carboxamides like 1 and 12d exhibit dual functionality:
-
Positive allosteric modulation (PAM) of orthosteric agonist binding: Enhances affinity of ligands like CP55,940 for CB1 .
-
Negative modulation of G-protein coupling: Inhibits agonist-induced GTPγS binding while promoting β-arrestin-mediated ERK1/2 phosphorylation .
For the subject compound, the 4-fluorophenylacetyl group may bias signaling toward β-arrestin pathways, analogous to 12f, which showed PTX-insensitive ERK phosphorylation .
Selectivity and Off-Target Effects
-
Subtype selectivity: Indole-2-carboxamides show preferential activity at CB1 over CB2 receptors, likely due to differences in allosteric site architecture .
-
Metabolic stability: Fluorine substitution may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Comparative Data and Trends
Table 1 summarizes key parameters for select indole-2-carboxamides :
Compound | C3 Substituent | Phenyl Ring B Substituent | KB (nM) | α |
---|---|---|---|---|
1 | Ethyl | Piperidinyl | 217.3 | 6.9 |
12d | Propyl | Dimethylamino | 259.3 | 24.5 |
12f | Hexyl | Dimethylamino | 89.1 | 5.1 |
The current compound’s 4-fluorophenylacetyl group may position it between 12d and 12f in terms of KB and α, depending on the balance between hydrophobic and electronic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume